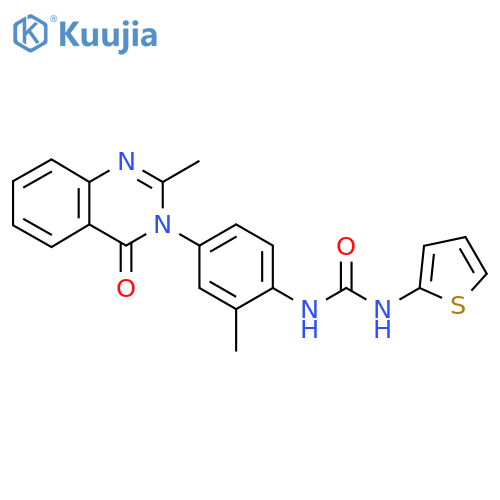Cas no 1060286-84-1 (1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea)

1060286-84-1 structure
商品名:1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea
1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea 化学的及び物理的性質
名前と識別子
-
- 1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea
- F5075-5401
- VU0633633-1
- 1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea
- 1-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-thiophen-2-ylurea
- 1060286-84-1
- 1-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(thiophen-2-yl)urea
- AKOS024495353
-
- インチ: 1S/C21H18N4O2S/c1-13-12-15(9-10-17(13)23-21(27)24-19-8-5-11-28-19)25-14(2)22-18-7-4-3-6-16(18)20(25)26/h3-12H,1-2H3,(H2,23,24,27)
- InChIKey: OHXGSRBJSJXPEF-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1NC(NC1=CC=C(C=C1C)N1C(C2C=CC=CC=2N=C1C)=O)=O
計算された属性
- せいみつぶんしりょう: 390.11504700g/mol
- どういたいしつりょう: 390.11504700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 640
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 102Ų
1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5075-5401-10μmol |
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea |
1060286-84-1 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5075-5401-3mg |
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea |
1060286-84-1 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5075-5401-2mg |
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea |
1060286-84-1 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5075-5401-20mg |
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea |
1060286-84-1 | 20mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F5075-5401-5μmol |
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea |
1060286-84-1 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5075-5401-2μmol |
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea |
1060286-84-1 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5075-5401-1mg |
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea |
1060286-84-1 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5075-5401-75mg |
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea |
1060286-84-1 | 75mg |
$208.0 | 2023-09-10 | ||
| Life Chemicals | F5075-5401-15mg |
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea |
1060286-84-1 | 15mg |
$89.0 | 2023-09-10 | ||
| Life Chemicals | F5075-5401-50mg |
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea |
1060286-84-1 | 50mg |
$160.0 | 2023-09-10 |
1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea 関連文献
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
1060286-84-1 (1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea) 関連製品
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
